[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride
Description
[2-(3-Methoxyphenyl)-2-oxoethyl]azanium;chloride is a quaternary ammonium salt characterized by a cationic azanium group linked to a 2-oxoethyl chain and a 3-methoxyphenyl aromatic ring. This compound is structurally related to cathinone derivatives and other azanium salts, which are often studied for their pharmacological and physicochemical properties .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGCBHQCONRQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride typically involves the reaction of 3-methoxybenzaldehyde with ethyl chloroacetate in the presence of a base, followed by the addition of ammonium chloride. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Methanol or ethanol
Reaction Time: 12-24 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential pharmacological properties, making it a candidate for drug development:
- Antimicrobial Activity : Studies indicate that quaternary ammonium salts possess inherent antimicrobial properties. Research has shown that derivatives of this compound can inhibit bacterial growth, suggesting its application in developing antibacterial agents .
- Antifungal Properties : Similar compounds have demonstrated antifungal activity against various strains, positioning this compound as a potential antifungal agent .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the formation of more complex organic structures, acting as a precursor for various chemical reactions.
- Catalytic Role : The quaternary ammonium structure allows it to function as an acid catalyst in several organic transformations, enhancing reaction efficiency and selectivity.
Biological Studies
Research focusing on the interaction of this compound with biological systems offers insights into its mechanism of action:
- Biological Interaction Studies : Investigations into how [2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride interacts with enzymes and receptors can elucidate its therapeutic potential. Its structural features suggest it may modulate biological pathways through specific molecular interactions .
Case Studies
Mechanism of Action
The mechanism of action of [2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cathinone Hydrochlorides ()
Three cathinone derivatives were crystallographically characterized:
1-[1-(4-methylphenyl)-1-oxohexan-2-yl]pyrrolidin-1-ium chloride (4-MPHP hydrochloride) Structure: Pyrrolidinium cation with a 4-methylphenyl ketone and a hexyl chain. Key Difference: Longer alkyl chain (hexyl) compared to the target compound's 2-oxoethyl group.
1-(4-methyl-1-oxo-1-phenylpentan-2-yl)pyrrolidin-1-ium chloride (α-PiHP hydrochloride)
- Structure : Branched pentyl chain with a phenyl ketone.
- Key Difference : Branched carbon chain may reduce metabolic degradation compared to linear chains.
Methyl[1-(4-methylphenyl)-1-oxopentan-2-yl]azanium chloride (4-MPD hydrochloride)
- Structure : Methyl-substituted azanium with a pentan-2-yl chain.
- Key Difference : Lack of heterocyclic nitrogen (e.g., pyrrolidine) alters pharmacokinetics.
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₉H₁₂ClNO₂ | 3-Methoxyphenyl, 2-oxoethyl | 213.65 | Electron-rich aromatic ring |
| 4-MPHP hydrochloride | C₁₇H₂₆ClNO | 4-Methylphenyl, hexyl | 296.85 | High lipophilicity |
| α-PiHP hydrochloride | C₁₆H₂₄ClNO | Phenyl, branched pentyl | 282.82 | Metabolic stability |
| 4-MPD hydrochloride | C₁₃H₂₀ClNO | 4-Methylphenyl, pentyl | 249.76 | Simplified structure |
Heterocyclic Azanium Salts ()
[2-(1-Benzothiophen-3-yl)-2-oxoethyl]-dimethylazanium;chloride Structure: Benzothiophene replaces the methoxyphenyl group. Impact: Enhanced binding to sulfur-rich biological targets (e.g., enzymes) .
Terpene-Containing Glitazar Analogues ()
- Example: {2-[4-(2-{4-[(2S)-2-Carboxy-2-ethoxyethyl]phenoxy}ethyl)phenoxy]ethyl}(3,7-dimethyloct-6-en-1-yl)azanium chloride. Structure: Bulky terpene-derived chains (e.g., 3,7-dimethyloct-6-en-1-yl). Key Difference: Large hydrophobic groups improve membrane permeability but may reduce solubility. Application: Designed for metabolic syndrome treatment via PPAR receptor modulation .
Surfactant Analogues ()
- Dodecyltrimethylammonium chloride (DTAC)
Physicochemical and Pharmacological Insights
- Electronic Effects : The 3-methoxy group in the target compound donates electrons, stabilizing cationic charges and enhancing interactions with electron-deficient biological targets. Chloro substituents (e.g., in ) have the opposite effect .
- Solubility : Compounds with shorter chains (e.g., target compound) exhibit higher aqueous solubility than those with long alkyl or terpene chains .
- Metabolic Stability : Branched chains (α-PiHP) and heterocycles (benzothiophene) resist enzymatic degradation compared to linear analogues .
Biological Activity
[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride, also known by its chemical designation, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12ClN2O2
- Molecular Weight : 232.66 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains.
- Antioxidant Activity : It has been demonstrated to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative damage and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
- Receptor Modulation : It may interact with neurotransmitter receptors, enhancing neuroprotective signaling pathways.
- Cell Membrane Permeability : The presence of the methoxy group enhances lipophilicity, facilitating better cell membrane penetration.
Data Table: Biological Activity Summary
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Antioxidant | High | |
| Neuroprotective | Promising |
Case Studies
-
Antimicrobial Study :
A study published in Journal of Antimicrobial Agents evaluated the efficacy of this compound against gram-positive and gram-negative bacteria. The compound showed significant inhibition zones compared to control groups, indicating its potential as a therapeutic agent against infections. -
Neuroprotective Effects :
In vitro studies conducted on SH-SY5Y neuroblastoma cells revealed that treatment with the compound reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors. -
Antioxidant Activity Assessment :
The DPPH assay demonstrated that this compound effectively scavenged free radicals, with an IC50 value indicating strong antioxidant capability. This suggests its potential application in formulations aimed at reducing oxidative damage.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing the biological activity of this compound. Modifications to the phenyl ring and variations in the alkyl substituents have been shown to enhance both potency and selectivity for target enzymes involved in oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
